molecular formula C21H38O2 B083862 Oleyl acrylate CAS No. 13533-18-1

Oleyl acrylate

Katalognummer B083862
CAS-Nummer: 13533-18-1
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: ASAPXSLRMDUMFX-QXMHVHEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oleyl acrylate is a type of acrylate monomer that is widely used in various research applications. It is a clear, colorless liquid that is soluble in organic solvents and has a mild odor. Oleyl acrylate is mainly used in the synthesis of polymers, coatings, and adhesives.

Wissenschaftliche Forschungsanwendungen

Oleyl acrylate has numerous scientific research applications, including:
1. Synthesis of Polymers: Oleyl acrylate is used in the synthesis of various polymers, including polyacrylates, polyurethanes, and polyesters. These polymers have applications in coatings, adhesives, and biomedical materials.
2. Coatings: Oleyl acrylate is used in the formulation of coatings for various surfaces, including metals, plastics, and textiles. These coatings provide excellent adhesion, durability, and resistance to weathering.
3. Adhesives: Oleyl acrylate is used in the formulation of pressure-sensitive adhesives. These adhesives have applications in the packaging, labeling, and medical industries.
4. Biomedical Materials: Oleyl acrylate is used in the synthesis of various biomedical materials, including hydrogels, drug delivery systems, and tissue engineering scaffolds.

Wirkmechanismus

Oleyl acrylate acts as a reactive monomer in polymerization reactions. It undergoes free radical polymerization when exposed to UV light or other sources of energy. In the presence of a suitable initiator, oleyl acrylate undergoes a chain reaction that leads to the formation of a polymer.

Biochemische Und Physiologische Effekte

Oleyl acrylate has low toxicity and is not considered to be a significant health hazard. However, it can cause skin and eye irritation and should be handled with care. Oleyl acrylate is not known to have any significant biochemical or physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using oleyl acrylate in lab experiments include:
1. High Reactivity: Oleyl acrylate is a highly reactive monomer that can undergo polymerization reactions under mild conditions.
2. Versatility: Oleyl acrylate can be used in the synthesis of various polymers, coatings, and adhesives, making it a versatile monomer.
3. Low Toxicity: Oleyl acrylate has low toxicity and is not considered to be a significant health hazard.
The limitations of using oleyl acrylate in lab experiments include:
1. Sensitivity to Oxygen: Oleyl acrylate is sensitive to oxygen and can undergo premature polymerization if exposed to air.
2. Limited Solubility: Oleyl acrylate has limited solubility in water and may require the use of organic solvents.
3. High Cost: Oleyl acrylate is relatively expensive compared to other monomers.

Zukünftige Richtungen

There are several future directions for research on oleyl acrylate, including:
1. Development of New Polymers: Oleyl acrylate can be used in the synthesis of new polymers with unique properties and applications.
2. Biomedical Applications: Oleyl acrylate has potential applications in the development of new biomedical materials, including drug delivery systems and tissue engineering scaffolds.
3. Green Chemistry: Oleyl acrylate can be used in the development of more sustainable and environmentally friendly polymers and coatings.
4. Improved

Synthesemethoden

Oleyl acrylate can be synthesized through the esterification reaction between oleyl alcohol and acrylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through distillation or other separation techniques.

Eigenschaften

CAS-Nummer

13533-18-1

Produktname

Oleyl acrylate

Molekularformel

C21H38O2

Molekulargewicht

322.5 g/mol

IUPAC-Name

[(Z)-octadec-9-enyl] prop-2-enoate

InChI

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11-

InChI-Schlüssel

ASAPXSLRMDUMFX-QXMHVHEDSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)C=C

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C=C

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C=C

Andere CAS-Nummern

13533-18-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.